methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate
Overview
Description
Methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate is a complex organic compound that features a variety of functional groups, including an indene moiety, a piperidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Moiety: This can be achieved through the hydrogenation of indene.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amines and aldehydes.
Oxolane Ring Introduction: The oxolane ring is typically introduced via a nucleophilic substitution reaction involving dihydrofuran.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific biological context and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indane Derivatives: Compounds such as 1-methylindane and 2-methylindane share the indene moiety.
Piperidine Derivatives: Compounds like piperidine and its various substituted forms.
Oxolane Derivatives: Compounds containing the oxolane ring, such as tetrahydrofuran.
Uniqueness
What sets methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate apart is its unique combination of these three distinct moieties, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-30-25(29)9-8-24(28)27(18-23-7-4-14-31-23)17-19-10-12-26(13-11-19)22-15-20-5-2-3-6-21(20)16-22/h2-3,5-6,19,22-23H,4,7-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTWEWHQIQPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N(CC1CCN(CC1)C2CC3=CC=CC=C3C2)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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